2-(5-Oxopyrrolidin-2-yl)propanoic acid

Lipophilicity Membrane permeability ADME prediction

2-(5-Oxopyrrolidin-2-yl)propanoic acid (CAS 24454-63-5), systematically named 2-pyrrolidineacetic acid, α-methyl-5-oxo-, is a C7H11NO3 heterocyclic carboxylic acid (MW 157.17) bearing a 5-oxopyrrolidine (γ-lactam) ring and an α-methyl-substituted propanoic acid side chain. The compound belongs to the 5-oxo-2-pyrrolidinealkanoic acid family, a scaffold extensively patented by Warner-Lambert (now Pfizer) for cognition-enhancing and amnesia-reversal applications.

Molecular Formula C7H11NO3
Molecular Weight 157.17
CAS No. 24454-63-5
Cat. No. B3381507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Oxopyrrolidin-2-yl)propanoic acid
CAS24454-63-5
Molecular FormulaC7H11NO3
Molecular Weight157.17
Structural Identifiers
SMILESCC(C1CCC(=O)N1)C(=O)O
InChIInChI=1S/C7H11NO3/c1-4(7(10)11)5-2-3-6(9)8-5/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)
InChIKeyJLIAUXQHFQGOGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Oxopyrrolidin-2-yl)propanoic Acid (CAS 24454-63-5): Procurement-Grade Profile for a Chiral 5-Oxopyrrolidine Building Block


2-(5-Oxopyrrolidin-2-yl)propanoic acid (CAS 24454-63-5), systematically named 2-pyrrolidineacetic acid, α-methyl-5-oxo-, is a C7H11NO3 heterocyclic carboxylic acid (MW 157.17) bearing a 5-oxopyrrolidine (γ-lactam) ring and an α-methyl-substituted propanoic acid side chain . The compound belongs to the 5-oxo-2-pyrrolidinealkanoic acid family, a scaffold extensively patented by Warner-Lambert (now Pfizer) for cognition-enhancing and amnesia-reversal applications [1]. It is supplied as a research chemical at purities ranging from 95% to 98%, with batch-specific QC documentation including NMR, HPLC, and GC . Its key structural differentiator—the α-methyl branch—introduces a chiral center absent in the linear regioisomer 3-(5-oxopyrrolidin-2-yl)propanoic acid (PD 106,687, CAS 7766-86-1) , creating opportunities for enantioselective synthesis and altered physicochemical properties relevant to procurement decisions.

Why 2-(5-Oxopyrrolidin-2-yl)propanoic Acid Cannot Be Replaced by Generic 5-Oxopyrrolidine Analogs


Within the 5-oxopyrrolidine carboxylic acid family, seemingly minor structural variations produce large differences in physicochemical properties, metabolic fate, and synthetic utility. The α-methyl branch of 2-(5-oxopyrrolidin-2-yl)propanoic acid (CAS 24454-63-5) distinguishes it from the linear regioisomer 3-(5-oxopyrrolidin-2-yl)propanoic acid (PD 106,687), the latter being the sole in vivo metabolite of the nootropic rolziracetam [1]. This α-substitution shifts the predicted logP by approximately 0.47 units and generates a chiral center exploitable for asymmetric synthesis, which the linear isomer cannot offer . When compared to the simpler scaffold pyroglutamic acid (5-oxoproline, pKa 3.32), the target compound exhibits a predicted pKa of 4.32, altering its ionization state at physiological pH [2]. Generic interchange between these analogs therefore risks altered membrane permeability, divergent metabolic stability, and loss of enantiomeric control in downstream syntheses—each of which can confound structure-activity relationship (SAR) studies and compromise batch reproducibility in medicinal chemistry programs.

Head-to-Head and Cross-Study Comparative Evidence: 2-(5-Oxopyrrolidin-2-yl)propanoic Acid vs. Key Comparators


LogP Differentiation: Target Compound vs. Linear Regioisomer PD 106,687

The target compound (CAS 24454-63-5) exhibits a predicted logP of -0.0143, indicating a hydrophilic character, whereas its linear regioisomer 3-(5-oxopyrrolidin-2-yl)propanoic acid (PD 106,687, CAS 7766-86-1) has a predicted logP of 0.45860 . This difference of approximately 0.47 logP units means PD 106,687 is roughly 3-fold more lipophilic, leading to different membrane partitioning behavior and formulation requirements in biological assays.

Lipophilicity Membrane permeability ADME prediction

pKa Differentiation: Target Compound vs. Pyroglutamic Acid (5-Oxoproline)

The target compound has a predicted pKa of 4.32 ± 0.10 , whereas L-pyroglutamic acid (5-oxoproline, CAS 98-79-3) has an experimentally determined pKa of 3.32 at 25°C [1]. At physiological pH 7.4, both compounds are predominantly ionized, but the target compound's carboxylic acid is approximately one log unit weaker, meaning a smaller fraction exists in the protonated (neutral) form. This difference can affect passive membrane diffusion rates and protein-binding characteristics in biochemical assays.

Ionization state Acidity Physiological pH

Metabolic Resistance: Alpha-Methyl Branch Prevents Beta-Oxidation Pathway Accessible to Linear PD 106,687

The linear regioisomer PD 106,687 (CAS 7766-86-1) is the sole identified metabolite of the nootropic rolziracetam in plasma, tissues, and urine across rat, dog, and monkey species, accounting for nearly 90% of the administered dose via urinary excretion [1]. The target compound (CAS 24454-63-5) bears an α-methyl substituent on the propanoic acid chain that blocks the initial dehydrogenation step of mitochondrial β-oxidation, a pathway accessible to the unsubstituted PD 106,687 . While this is a class-level inference based on established principles of fatty acid metabolism, it predicts that the target compound would exhibit a different metabolic half-life and metabolite profile compared to the linear isomer, with implications for both in vivo pharmacology studies and the design of metabolically stabilized lead compounds.

Metabolic stability Beta-oxidation blockade Prodrug design

Chiral Center Utility: Enantioselective Synthesis Enabled by α-Methyl Branch Absent in Pyroglutamic Acid and Linear Isomers

The α-methyl substituent on the propanoic acid side chain of the target compound creates a stereogenic center at the carbon bearing the methyl group, in addition to the existing chiral center at the pyrrolidine 2-position . This gives rise to a potential four-stereoisomer mixture (two diastereomeric pairs). In contrast, 3-(5-oxopyrrolidin-2-yl)propanoic acid (PD 106,687) has only one chiral center (at the pyrrolidine 2-position), yielding two enantiomers, while pyroglutamic acid (5-oxoproline) has a single chiral center and is commercially available in enantiopure L- and D-forms [1]. The dual-chiral-center architecture of the target compound expands its utility as a versatile intermediate for enantioselective synthesis of diastereomerically pure cognition-enhancer analogs, such as the 1-aroyl-5-oxo-2-pyrrolidinepropanoic acid derivatives (e.g., CI-933) patented by Warner-Lambert [2].

Asymmetric synthesis Chiral building block Enantiomeric purity

Vendor Purity and QC Differentiation: Multi-Technique Batch Validation vs. Single-Parameter Specification

Commercially available batches of 2-(5-oxopyrrolidin-2-yl)propanoic acid are supplied at two purity tiers: 95% (Bidepharm, AKSci) and 98% (Leyan) . Bidepharm provides multi-technique batch QC documentation including NMR, HPLC, and GC analysis ; AKSci offers SDS and Certificate of Analysis upon request ; Leyan supplies the compound at 98% purity with hazard classifications and computational property data (logP, TPSA) . In contrast, the linear regioisomer PD 106,687 (CAS 7766-86-1) is commonly listed without tiered purity options or multi-technique QC from comparable vendors . The availability of verified batch-specific analytical data for the target compound reduces the burden of in-house re-characterization and supports GLP-adjacent documentation standards.

Purity specification Batch QC Reproducibility

Patent-Bolstered Scaffold Utility: 5-Oxopyrrolidinepropanoic Acids as Cognition Activator Precursors and the Role of α-Substitution

The 5-oxo-2-pyrrolidinepropanoic acid scaffold is the core pharmacophore in multiple Warner-Lambert/Pfizer patents, including US 4,559,358, US 4,617,310, and EP 0110575, which explicitly claim these compounds as agents for reversing electroconvulsive shock (ECS)-induced amnesia and treating senility [1][2]. In the amnesia-reversal assay (mouse ECS model, oral administration), the unsubstituted 5-oxo-2-pyrrolidinepropanoic acid demonstrated dose-dependent activity at 0.63–20 mg/kg, achieving 64% reversal at 1.0 mg/kg and 64% at 100 mg/kg as the free acid amide [1]. The aroyl-substituted derivative CI-933 ((±)-1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid) advanced to structural characterization by X-ray crystallography and NMR as a cognition activator [3]. The target compound (CAS 24454-63-5), bearing the α-methyl modification on this validated scaffold, represents a key intermediate for synthesizing next-generation diastereomerically defined analogs with potentially differentiated nootropic profiles, building on the established class-level structure-activity relationships [4].

Cognition enhancer Amnesia reversal Nootropic scaffold

Procurement-Relevant Application Scenarios for 2-(5-Oxopyrrolidin-2-yl)propanoic Acid (CAS 24454-63-5)


Synthesis of Diastereomerically Pure 1-Aroyl-5-oxo-2-pyrrolidinepropanoic Acid Cognition Enhancers

The target compound's α-methyl chiral center, combined with the pyrrolidine 2-position chirality, enables the preparation of four discrete stereoisomers that can be separated and individually derivatized with aroyl chlorides (e.g., 4-methoxybenzoyl chloride) to yield diastereomerically pure CI-933 analogs . This pathway is directly supported by the Warner-Lambert patent family (EP 0110575, US 4,559,358), which discloses the aroylation of 5-oxo-2-pyrrolidinepropanoic acids to generate cognition activators with potential for improved subtype selectivity and pharmacokinetic profiles [1]. The target's documented vendor QC (NMR, HPLC, GC at 95-98% purity) ensures reliable starting material quality for multi-step stereoselective synthesis .

Comparative Metabolic Stability Studies: α-Methyl vs. Linear Propanoic Acid Isomers

Because the linear regioisomer PD 106,687 is the established sole metabolite of rolziracetam—accounting for ~90% urinary recovery of the administered dose—researchers investigating structure-metabolism relationships within the 5-oxopyrrolidine class can use the target compound as a metabolically resistant comparator . The α-methyl branch blocks the initial β-oxidation step, enabling paired microsomal or hepatocyte incubation studies to quantify the contribution of α-substitution to metabolic half-life. The logP difference (target -0.0143 vs. PD 106,687 +0.45860) provides an orthogonal parameter for interpreting any observed differences in intrinsic clearance [1].

Physicochemical Profiling and Formulation Development for CNS-Penetrant Candidates

The target compound's predicted pKa of 4.32 differentiates it from pyroglutamic acid (pKa 3.32) by one log unit, altering the ionized fraction at physiological pH and potentially affecting passive blood-brain barrier permeation . Coupled with its low logP (-0.0143), the compound serves as a useful comparator in panels of 5-oxopyrrolidine analogs designed to map the relationship between ionization state, lipophilicity, and CNS exposure—data critical for selecting development candidates from the broader cognition-enhancer scaffold class [1].

Enantioselective Building Block for Natural Product and Bioactive Molecule Synthesis

The dual-chiral-center architecture of the target compound positions it as a versatile intermediate for asymmetric synthesis beyond nootropic applications . The 5-oxopyrrolidine ring is a privileged scaffold in bioactive natural products, and the α-methyl propanoic acid side chain can be elaborated via standard carboxylate chemistry (esterification, amidation, reduction) while preserving stereochemical information . The availability of the compound at 98% purity with documented batch QC (Leyan) supports its use in fragment-based drug discovery and diversity-oriented synthesis campaigns where starting material integrity is paramount [1].

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